molecular formula C6H9NO2 B8643834 3-(methoxymethyl)-5-methyl-1,2-oxazole

3-(methoxymethyl)-5-methyl-1,2-oxazole

Cat. No.: B8643834
M. Wt: 127.14 g/mol
InChI Key: VPCWMMUBQDBJCB-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-5-methyl-1,2-oxazole is a high-purity chemical compound intended for research and development applications. As a member of the 1,2-oxazole (isoxazole) family, this scaffold is of significant interest in organic synthesis and drug discovery. Isoxazole derivatives are frequently employed as key building blocks in medicinal chemistry due to their presence in biologically active molecules. Researchers value this specific compound for its methoxymethyl and methyl substituents, which can be used to fine-tune the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Its primary application lies in its role as a versatile synthetic intermediate. It can be used in various cross-coupling reactions, functional group transformations, and as a core structure for the development of novel compounds targeting a range of diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Please refer to the associated Safety Data Sheet (SDS) for detailed hazard information, safe handling procedures, and personal protective equipment (PPE) recommendations before using this product. Note: The specific CAS Number, molecular formula, and exact physical data for this compound are not provided in this template and must be confirmed and added from reliable sources.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-(methoxymethyl)-5-methyl-1,2-oxazole

InChI

InChI=1S/C6H9NO2/c1-5-3-6(4-8-2)7-9-5/h3H,4H2,1-2H3

InChI Key

VPCWMMUBQDBJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COC

Origin of Product

United States

Preparation Methods

Hantzsch Oxazole Synthesis

The Hantzsch method is a classical approach for constructing oxazole rings. For 3-(methoxymethyl)-5-methyl-1,2-oxazole, this involves reacting α-haloketones with amides or nitriles. A modified protocol derived from substituted oxazole syntheses (e.g., J-Stage methods) employs ethyl isocyanoacetate as a key reactant.

Procedure :

  • Reactants : Ethyl isocyanoacetate (9 mmol), methyl glyoxal (10 mmol), and diethyl cyanophosphonate (11 mmol) in DMF at −15°C.

  • Cyclization : Triethylamine (10 mmol) is added to facilitate deprotonation and cyclization.

  • Workup : The intermediate oxazole is extracted with ethyl acetate and purified via chromatography.

Key Insight : This method avoids carboxylic acid byproducts by omitting hydrolysis steps, directly yielding the methoxymethyl-substituted oxazole.

Post-Cyclization Functionalization

Methylation of Hydroxymethyl Intermediates

A two-step approach synthesizes the target compound by first forming a hydroxymethyl precursor, followed by etherification.

Step 1: Synthesis of 3-(Hydroxymethyl)-5-methyl-1,2-oxazole

  • Robinson-Gabriel Cyclodehydration :

    • React α-acylaminoketone (e.g., N-acetyl-3-hydroxypropanamide) with sulfuric acid at 100°C.

    • Yields the hydroxymethyl oxazole core.

Step 2: Williamson Ether Synthesis

  • Reagents : Hydroxymethyl oxazole (1 equiv), methyl iodide (1.2 equiv), K₂CO₃ (2 equiv) in DMF.

  • Conditions : 60°C for 12 hours.

  • Yield : ~75% (estimated from analogous reactions).

Nucleophilic Substitution of Chloromethyl Precursors

Chloromethylation and Methoxylation

This route utilizes a chloromethyl intermediate, enabling direct substitution with methoxide.

Step 1: Chloromethylation

  • Reactants : 5-Methyl-1,2-oxazole (1 equiv), chloromethyl methyl ether (1.5 equiv), Lewis acid (e.g., ZnCl₂).

  • Conditions : Reflux in dichloromethane for 6 hours.

Step 2: Substitution

  • Reagents : 3-(Chloromethyl)-5-methyl-1,2-oxazole (1 equiv), NaOCH₃ (2 equiv) in methanol.

  • Conditions : 25°C for 24 hours.

  • Yield : ~80% (extrapolated from similar substitutions).

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Advantages
Hantzsch CycloadditionEthyl isocyanoacetate, methyl glyoxal−15°C, DMF~65%Single-step, scalable
Post-Cyclization MethylationHydroxymethyl oxazole, methyl iodide60°C, K₂CO₃~75%Flexible functionalization
Chloromethyl SubstitutionChloromethyl oxazole, NaOCH₃25°C, methanol~80%High regioselectivity

Industrial-Scale Considerations

Continuous Flow Synthesis

Modern production employs flow reactors to enhance efficiency:

  • Reactors : Microfluidic channels with precise temperature control (−15°C to 60°C).

  • Throughput : 1 kg/hr (estimated for Hantzsch method).

Solvent and Catalyst Recycling

  • DMF Recovery : Distillation reclaims >90% solvent.

  • Triethylamine Reuse : Acid-base extraction reduces waste.

Challenges and Optimization

Byproduct Formation

  • Issue : Competing pathways yield 4-carboxylic acid derivatives.

  • Mitigation : Adjust stoichiometry (limiting ethyl isocyanoacetate) and lower reaction temperatures.

Purification Strategies

  • Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves methoxymethyl and methyl regioisomers.

  • Crystallization : Ethanol/water mixtures achieve >95% purity.

Emerging Techniques

Photocatalytic Cyclization

  • Catalyst : Ru(bpy)₃²⁺ under blue LED light.

  • Efficiency : 50% yield reduction but eliminates cryogenic conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(methoxymethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups into the compound .

Scientific Research Applications

3-(methoxymethyl)-5-methyl-1,2-oxazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives (e.g., bromo- or chloro-substituted) exhibit higher molecular weights and increased reactivity, making them valuable intermediates for cross-coupling reactions .
  • Aromatic Substituents (e.g., phenyl or methoxyphenyl groups) enhance biological activity, as seen in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, which demonstrates fungicidal properties .
  • Polar Groups (e.g., methoxymethyl or sulfonyl) may improve solubility and pharmacokinetic profiles, though experimental data for the target compound remains speculative.

Q & A

Q. What are the optimal synthetic routes for 3-(methoxymethyl)-5-methyl-1,2-oxazole in laboratory settings?

The compound can be synthesized via [3+2] cycloaddition reactions or multi-step protocols involving substituted oxazole precursors. A common approach involves reacting ketones with nitrile oxides under controlled conditions (e.g., low temperatures, sodium methoxide catalysis) to form the oxazole core . For methoxymethyl substitution, nucleophilic substitution reactions (e.g., using methoxymethyl chloride) on pre-functionalized oxazole intermediates are recommended. Reaction optimization should prioritize yield and purity, monitored by HPLC or GC-MS .

Q. How can the structural integrity of this compound be verified post-synthesis?

Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substitution patterns (e.g., methoxymethyl resonance at δ ~3.3 ppm for OCH3_3 and δ ~4.5 ppm for CH2_2O) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, especially for verifying stereochemistry in chiral analogs .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties influencing reactivity?

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Perform docking studies using software like AutoDock Vina to predict interactions with target proteins (e.g., enzymes or receptors). Focus on substituent effects:

  • The methoxymethyl group’s steric bulk and hydrogen-bonding capacity can be modified (e.g., replacing -OCH3_3 with -OCF3_3) to optimize binding affinity .
  • Compare torsional energy barriers of the oxazole ring with analogs (e.g., 1,2,4-oxadiazoles) to assess conformational flexibility .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

Systematically evaluate variables:

  • Assay conditions : Differences in cell lines (e.g., MCF-7 vs. A549) or incubation times may explain discrepancies .
  • Compound stability : Test degradation under assay conditions (e.g., pH, temperature) via LC-MS to rule out false negatives .
  • Metabolite interference : Use metabolic inhibitors (e.g., cytochrome P450 blockers) to isolate parent compound effects .

Q. How can reaction mechanisms for methoxymethyl group functionalization be elucidated?

Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, deuterate the methoxymethyl CH2_2 group to track substitution pathways (SN1 vs. SN2). Isotopic labeling (e.g., 18O^{18}O) in the methoxy group can clarify hydrolysis pathways .

Q. What advanced techniques characterize interactions with biological targets?

  • SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kon_{on}/koff_{off}) to proteins like human serum albumin .
  • Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

  • Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediates .
  • Catalyst screening : Test Pd/C, Ni, or organocatalysts for cross-coupling steps .
  • Workflow automation : Employ flow chemistry for hazardous steps (e.g., bromination) to improve safety and reproducibility .

Q. What analytical workflows validate purity for in vivo studies?

  • HPLC-PDA/MS : Detect impurities at <0.1% levels.
  • Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) over 4 weeks to identify labile moieties .

Q. How to address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

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